Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside
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Overview
Description
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
The preparation of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves several synthetic routes and reaction conditions. The synthesis typically starts with the protection of the hydroxyl groups of a glucopyranoside derivative, followed by the introduction of the phthalimido group at the 2-position. The benzylidene and benzyl groups are then introduced at the 4,6 and 3 positions, respectively. The reaction conditions often involve the use of solvents like ethyl acetate and hexane, and purification is achieved through flash column chromatography .
Chemical Reactions Analysis
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phthalimido group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the glycosidic bond.
Scientific Research Applications
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study protein-glycan interactions and the role of glycans in cellular processes.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound acts as a glycosyl donor or acceptor in enzymatic reactions, facilitating the transfer of glycan moieties to proteins or other molecules. This process is crucial for the formation of glycoproteins and other glycoconjugates, which play essential roles in various biological functions .
Comparison with Similar Compounds
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside can be compared with other similar compounds, such as:
4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside: This compound has a methoxy group at the 4-position of the phenyl ring, which may affect its reactivity and biological activity.
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-beta-D-glucopyranoside: Lacks the benzyl group at the 3-position, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and functionality in glycobiology research.
Properties
CAS No. |
80035-34-3 |
---|---|
Molecular Formula |
C35H31NO7 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
2-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2/t28-,29-,30-,31-,34?,35-/m1/s1 |
InChI Key |
MOIKJQYGONYODK-VVYZZCQXSA-N |
SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
Synonyms |
Phenylmethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside; _x000B_ |
Origin of Product |
United States |
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